(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and ethyl bromoacetate under basic conditions to form the benzothiazole ring.
Introduction of the Ethyl and Ethoxy Groups: Alkylation reactions to introduce ethyl and ethoxy groups at the desired positions.
Formation of the Sulfamoyl Group: Reaction of the intermediate with diallylamine and chlorosulfonic acid to introduce the sulfamoyl group.
Final Coupling Reaction: Condensation of the benzothiazole intermediate with 4-aminobenzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.
Reduction: Reduction reactions could target the double bond in the benzothiazole ring or the sulfamoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzothiazole or benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.
Antimicrobial Activity: Possible applications as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the substrate or binding to the active site. The benzothiazole moiety may interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzothiazole: A core structure found in many biologically active compounds.
Ethoxybenzamide: A compound with similar structural features but different functional groups.
Uniqueness
(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of a sulfonamide group with a benzothiazole core, along with ethyl and ethoxy substituents. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-15-26(16-6-2)33(29,30)20-12-9-18(10-13-20)23(28)25-24-27(7-3)21-14-11-19(31-8-4)17-22(21)32-24/h5-6,9-14,17H,1-2,7-8,15-16H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQEEFRYRGLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.